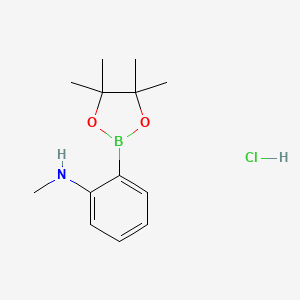

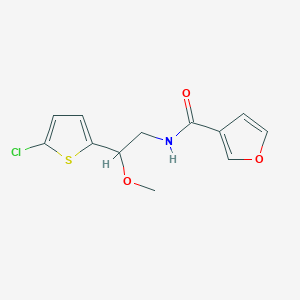

![molecular formula C20H15BrN2O2S B2873114 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251629-71-6](/img/structure/B2873114.png)

3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of these compounds involves designing and creating a number of thieno[2,3-d]pyrimidin-4(3H)-ones . The exact synthesis process for this specific compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research has shown the synthesis of hetero annulated carbazoles, including a compound similar in structure to 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, demonstrating significant in vitro antitumor activity. These compounds, particularly a novel pyrimido carbazole, displayed selective growth inhibition on MCF-7 cell lines, suggesting their potential as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).

Antibacterial and Antifungal Activities

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed higher antifungal activity than fluconazole against Candida fungus species and better antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in treating infectious diseases (Kahveci et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

New series of thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity towards fungi, bacteria, and inflammation, supporting their use in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).

Corrosion Inhibition

Pyridopyrimidinone derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These studies indicate the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Abdallah et al., 2018).

Green Synthesis Approaches

Efforts have been made to develop eco-friendly synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of environmentally sustainable approaches in the chemical synthesis of potentially bioactive compounds (Shi et al., 2018).

Wirkmechanismus

Target of Action

The primary target of the compound “3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its eventual death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This disruption in energy metabolism leads to ATP depletion in the bacteria

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The active compounds were found to be non-cytotoxic . The results showed that the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

Biochemische Analyse

Biochemical Properties

It is known that this compound has significant antimycobacterial activity . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in the biochemical processes of Mycobacterium tuberculosis .

Cellular Effects

It is known that this compound has significant antimycobacterial activity , suggesting that it influences cell function in Mycobacterium tuberculosis. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its antimycobacterial activity suggests that it exerts its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its antimycobacterial activity suggests that it has long-term effects on cellular function .

Dosage Effects in Animal Models

Its antimycobacterial activity suggests that it has significant effects at certain dosages .

Metabolic Pathways

Its antimycobacterial activity suggests that it interacts with enzymes or cofactors involved in the metabolic processes of Mycobacterium tuberculosis .

Transport and Distribution

Its antimycobacterial activity suggests that it interacts with transporters or binding proteins .

Subcellular Localization

Its antimycobacterial activity suggests that it is localized to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-[(3-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABWKOFUNHIGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

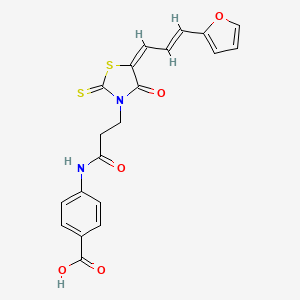

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

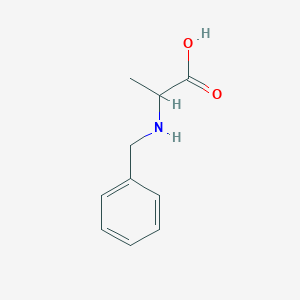

![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)

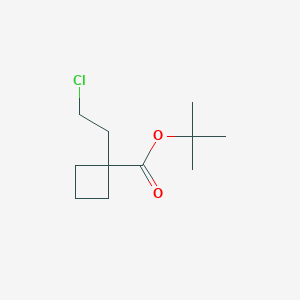

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)

![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2873049.png)

![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)